(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinediones.
Scientific Research Applications
(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Modulate Receptors: Interact with cellular receptors, affecting signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, nitrophenyl group, and furan ring sets it apart from other thiazolidinediones, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H11ClN2O5S |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H11ClN2O5S/c21-13-4-6-14(7-5-13)22-19(24)18(29-20(22)25)11-16-8-9-17(28-16)12-2-1-3-15(10-12)23(26)27/h1-11H/b18-11+ |
InChI Key |
WKIWKAAWJHALEO-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.